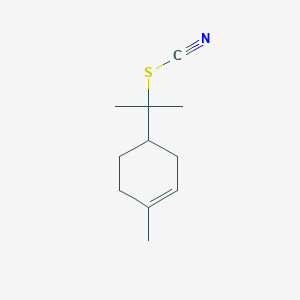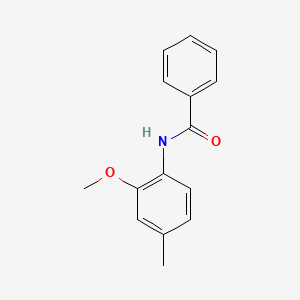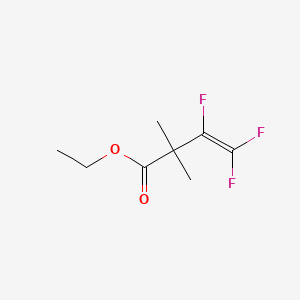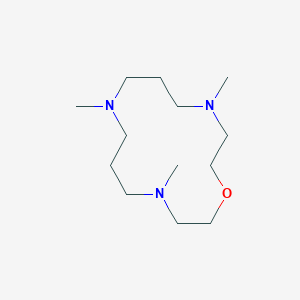
(Phenylselanyl)cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylselanyl)cyclooctane is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a cyclooctane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Phenylselanyl)cyclooctane can be synthesized through several methods. One common approach involves the reaction of cyclooctene with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to those used in laboratory settings. The scalability of the reaction may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (Phenylselanyl)cyclooctane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylselanyl group back to the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted cyclooctane derivatives.
Aplicaciones Científicas De Investigación
(Phenylselanyl)cyclooctane has several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to modulate redox homeostasis and induce apoptosis in cancer cells.
Industry: It is used in the synthesis of other organoselenium compounds and as a precursor for various chemical transformations.
Mecanismo De Acción
The mechanism of action of (Phenylselanyl)cyclooctane involves its ability to interact with biological molecules through redox reactions. The phenylselanyl group can undergo oxidation and reduction, influencing cellular redox balance. This redox activity allows the compound to modulate the activity of enzymes such as glutathione peroxidase, which plays a crucial role in protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Cyclooctane: A simple cycloalkane with a similar ring structure but lacking the phenylselanyl group.
Phenylselenol: Contains a phenylselanyl group but lacks the cyclooctane ring.
Selenocysteine: An amino acid containing selenium, often referred to as the 21st amino acid.
Uniqueness: (Phenylselanyl)cyclooctane is unique due to the combination of the cyclooctane ring and the phenylselanyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
134076-58-7 |
|---|---|
Fórmula molecular |
C14H20Se |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
phenylselanylcyclooctane |
InChI |
InChI=1S/C14H20Se/c1-2-5-9-13(10-6-3-1)15-14-11-7-4-8-12-14/h4,7-8,11-13H,1-3,5-6,9-10H2 |
Clave InChI |
JZEQWJVTZRHLGC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


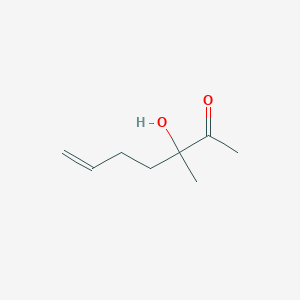
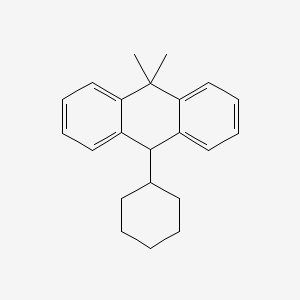
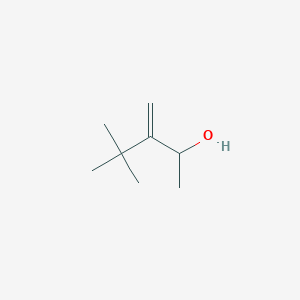
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

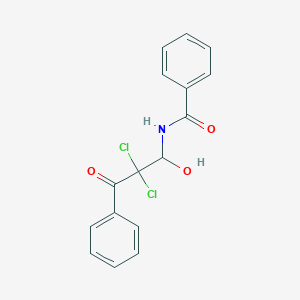
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)

